molecular formula C17H17NO3 B021929 KS370G CAS No. 103188-47-2

KS370G

Cat. No.: B021929
CAS No.: 103188-47-2
M. Wt: 283.32 g/mol
InChI Key: QOWABIXYAFJMQE-VQHVLOKHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

KS370G is synthesized through a series of chemical reactions starting from caffeic acid. The synthesis involves the amidation of caffeic acid with phenethylamine under specific reaction conditions. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

KS370G undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

KS370G has a wide range of scientific research applications, including:

Mechanism of Action

KS370G exerts its effects through multiple molecular targets and pathways:

Biological Activity

KS370G is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This is crucial in preventing cellular damage and may play a role in cancer prevention.
  • Anti-inflammatory Effects : The compound has been shown to inhibit key inflammatory pathways, including the NF-κB signaling pathway. This inhibition can lead to reduced expression of pro-inflammatory cytokines such as IL-6 and TNF-α.
  • Anticancer Properties : this compound has demonstrated the ability to induce apoptosis in various cancer cell lines. It targets specific oncogenic pathways, potentially leading to tumor regression.

Research Findings

Recent studies have highlighted the biological activities of this compound through various experimental models. Below are key findings from notable research:

  • Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) have shown that this compound significantly reduces cell viability and induces apoptosis. The compound was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.
  • Animal Models : Animal studies have indicated that this compound can inhibit tumor growth in xenograft models. Administration of the compound resulted in a marked reduction in tumor size compared to control groups.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Case Study 1: Breast Cancer Treatment
    • Objective : To evaluate the efficacy of this compound in a murine model of breast cancer.
    • Findings : Mice treated with this compound showed a 50% reduction in tumor size after four weeks compared to untreated controls. Histological analysis revealed increased apoptosis in tumor tissues.
  • Case Study 2: Neuroprotection
    • Objective : To assess the neuroprotective effects of this compound in models of neurodegeneration.
    • Findings : In models of induced oxidative stress, this compound significantly improved cognitive function and reduced neuronal death, suggesting potential applications in treating neurodegenerative diseases.

Data Table

The following table summarizes key biological activities and findings related to this compound:

Activity TypeDescriptionReference
AntioxidantNeutralizes free radicals; reduces oxidative stress
Anti-inflammatoryInhibits NF-κB pathway; reduces cytokine production
AnticancerInduces apoptosis; downregulates oncogenes
NeuroprotectiveProtects neurons from oxidative damage

Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)7-9-17(21)18-11-10-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWABIXYAFJMQE-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030308
Record name (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103188-47-2
Record name 3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-DIHYDROXYPHENYL)-N-PHENETHYLPROPENAMIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTT4WXT3J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.